REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH:4]([NH:7][C:8](=[O:14])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11])[CH2:3][CH2:2]1.[Cl:15][C:16]1[CH:17]=[C:18]([CH:21]=[C:22]([Cl:24])[CH:23]=1)[CH2:19][OH:20].[C:25](N1C=CN=C1)(N1C=CN=C1)=[O:26]>CN(C=O)C>[C:10]([O:9][C:8]([NH:7][CH:4]1[CH2:3][CH2:2][N:1]([C:25]([O:20][CH2:19][C:18]2[CH:17]=[C:16]([Cl:15])[CH:23]=[C:22]([Cl:24])[CH:21]=2)=[O:26])[CH2:6][CH2:5]1)=[O:14])([CH3:11])([CH3:13])[CH3:12]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
4.42 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CO)C=C(C1)Cl
|
Name
|
|
Quantity
|
4.05 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
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Name
|
|
Quantity
|
83 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Type
|
CUSTOM
|
Details
|
with stirring for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The crude material was redissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with 1M HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The mixture was purified by chromatography on silica eluting with 50-100% EtOAc in iso-hexane
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1CCN(CC1)C(=O)OCC1=CC(=CC(=C1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |